![molecular formula C17H10N4O3S2 B3479123 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-](/img/structure/B3479123.png)
3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-
Overview
Description
3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- typically involves multiple steps. One common synthetic route includes the reaction of 3-pyridinecarboxamide with various reagents to introduce the indole and thiazolidinone moieties. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxamide compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains and fungi, suggesting that 3-Pyridinecarboxamide derivatives could be developed as new antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Several studies have highlighted the role of thiazolidinones in cancer therapy due to their ability to induce apoptosis in cancer cells. The incorporation of the indole moiety may enhance this activity, making the compound a candidate for further investigation in cancer treatment .
Pharmacological Properties
Mechanism of Action
The mechanism by which 3-Pyridinecarboxamide exerts its effects is likely multifaceted. Compounds with similar structures have been shown to interact with key biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to the modulation of various physiological processes, including inflammation and cellular proliferation .
Lead Compound Development
Due to its unique structural features, 3-Pyridinecarboxamide serves as a promising lead compound for the development of novel therapeutic agents. Its ability to modify biological activity through structural variations allows for the synthesis of analogs that can be tailored for specific therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- include other indole derivatives such as:
- 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-thiazolidinyl compounds .
- 2-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide .
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl] represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine carboxamide backbone linked to a thiazolidinyl moiety. Its structural complexity allows for interaction with various biological targets, making it a candidate for diverse pharmacological activities.
Research indicates that compounds with similar structures often act through multiple pathways:
- Inhibition of Enzymatic Activity : Many thiazolidine derivatives have been shown to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders and cancer .
- Anti-inflammatory Effects : Compounds like SP-333, closely related to the target compound, have demonstrated the ability to downregulate inflammatory cytokines in cell models, suggesting a potential mechanism for reducing inflammation .
- Antimicrobial Activity : The pyridine carboxamide group has been associated with antifungal properties by targeting succinate dehydrogenase (SDH), disrupting mitochondrial functions in pathogens .
Anticancer Potential
A study on thiazolidine derivatives revealed promising results against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against PTP1B and CDC25B, indicating strong inhibitory activity .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
14b | PTP1B | 8.66 |
14h | PTP1B | 6.83 |
14i | CDC25B | 1.66 |
Anti-inflammatory Activity
SP-333 was shown to significantly reduce levels of pro-inflammatory cytokines such as IL-8 and TNF in T84 cells stimulated with LPS, indicating its potential as an anti-inflammatory agent .
Antifungal Activity
The compound demonstrated effective antifungal properties against several pathogens, including Fusarium species. In vitro tests revealed significant inhibition at concentrations of 10 and 100 µg/mL .
Case Study 1: Anticancer Activity
In a recent study evaluating the anticancer potential of thiazolidine derivatives, compound 14i was identified as a lead candidate due to its low IC50 against CDC25B. This suggests that it may be developed further for therapeutic applications in oncology .
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the ability of SP-333 to inhibit NF-kB activation in T84 cells, leading to decreased expression of inflammatory markers. This positions the compound as a potential therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-14(9-4-3-7-18-8-9)20-21-16(24)13(26-17(21)25)12-10-5-1-2-6-11(10)19-15(12)23/h1-8,24H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXLSFSCFUYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116081 | |
Record name | N-[5-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306279-96-9 | |
Record name | N-[5-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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